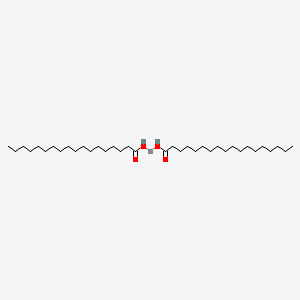
Copper(ii)stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) stearate is a metal-organic compound, a salt of copper and stearic acid with the chemical formula Cu(C₁₇H₃₅COO)₂. It is classified as a metallic soap, which means it is a metal derivative of a fatty acid. This compound appears as a blue-green amorphous substance and is insoluble in water, ethanol, and ether but soluble in pyridine .
Preparation Methods
Copper(II) stearate can be synthesized through an exchange reaction between sodium stearate and copper sulfate. The reaction typically involves mixing aqueous solutions of sodium stearate and copper sulfate, resulting in the precipitation of copper(II) stearate . Industrial production methods often involve the thermolysis of copper(II) stearate at elevated temperatures (around 300°C), which is a simple and affordable method for producing copper-containing nanomaterials .
Chemical Reactions Analysis
Copper(II) stearate is relatively stable and non-reactive under normal conditions. it can undergo several types of chemical reactions:
Scientific Research Applications
Copper(II) stearate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in various chemical reactions, including the decomposition of hydroperoxides.
Biology and Medicine: Copper nanoparticles derived from copper(II) stearate have shown potential as broad-spectrum antimicrobials, offering an alternative to traditional antibiotics.
Industry: The compound is used in the production of antifouling paint and varnish materials, as well as a component in casting bronze sculptures.
Mechanism of Action
The mechanism by which copper(II) stearate exerts its effects, particularly in its nanoparticle form, involves several pathways:
Antimicrobial Activity: Copper nanoparticles generate reactive oxygen species (ROS), which cause oxidative damage to microbial cell membranes, proteins, and DNA
Catalytic Activity: As a catalyst, copper(II) stearate facilitates the decomposition of hydroperoxides by providing a surface for the reaction to occur.
Comparison with Similar Compounds
Copper(II) stearate can be compared with other metal stearates and copper compounds:
Mercury(II) stearate: Similar to copper(II) stearate, mercury(II) stearate is a metal-organic compound used in various industrial applications.
Cobalt(II) stearate: Another metallic soap, cobalt(II) stearate, shares similar properties and applications with copper(II) stearate.
Copper(II) sulfate: Unlike copper(II) stearate, copper(II) sulfate is highly soluble in water and is commonly used in agriculture and as a fungicide.
Properties
Molecular Formula |
C36H72CuO4 |
|---|---|
Molecular Weight |
632.5 g/mol |
IUPAC Name |
copper;octadecanoic acid |
InChI |
InChI=1S/2C18H36O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*2-17H2,1H3,(H,19,20); |
InChI Key |
SGUDOLQZBZAQRW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCCCCCCC(=O)O.[Cu] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















